Potassium hydrogen saccharate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

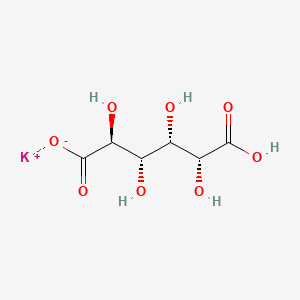

Potassium hydrogen saccharate, also known as D-saccharic acid potassium salt, is a compound with the molecular formula C6H9KO8. It is a potassium salt derived from saccharic acid, which is a derivative of glucose after oxidation. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine .

Vorbereitungsmethoden

Potassium hydrogen saccharate can be synthesized through the chemical oxidation of glucose with nitric acid. The reaction typically involves the following steps:

Oxidation of Glucose: Glucose is oxidized using nitric acid to produce saccharic acid.

Neutralization: The saccharic acid is then neutralized with potassium hydroxide to form potassium bisaccharate.

Crystallization: The resulting solution is concentrated and allowed to crystallize, yielding potassium bisaccharate crystals.

Industrial production methods follow similar steps but are optimized for large-scale production. The reaction conditions, such as temperature and concentration, are carefully controlled to maximize yield and purity .

Analyse Chemischer Reaktionen

Potassium hydrogen saccharate undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to produce different derivatives.

Reduction: Under specific conditions, it can be reduced to its corresponding alcohol.

Substitution: this compound can participate in substitution reactions where the potassium ion is replaced by other cations.

Common reagents used in these reactions include oxidizing agents like nitric acid and reducing agents such as hydrogen gas. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Potassium hydrogen saccharate has several scientific research applications:

Biochemical Pathways: It is used to study glucuronic acid cycles and their associated metabolic processes.

Detoxification Processes: It helps in investigating the role of glucuronic acid pathways in detoxification, where toxins and drugs are metabolized into more water-soluble compounds for excretion.

Environmental Chemistry: It is utilized to study the biodegradation of pollutants, as its metabolic pathways often mirror those involved in the degradation of harmful substances in ecosystems.

Wirkmechanismus

The mechanism of action of potassium bisaccharate involves its role in biochemical pathways, particularly those involving glucuronic acid. It acts as an inhibitor for certain enzymes, preventing the hydrolysis of carbohydrates. This inhibition leads to decreased levels of cholesterol and reduced uptake of glucose, which are beneficial in the treatment of various metabolic diseases .

Vergleich Mit ähnlichen Verbindungen

Potassium hydrogen saccharate is similar to other potassium salts of saccharic acid derivatives, such as:

Potassium glucarate: Another potassium salt of saccharic acid, used in similar biochemical and medical research applications.

This compound: A compound with similar properties but different molecular structure and applications.

What sets potassium bisaccharate apart is its unique combination of properties, including its ability to inhibit enzyme activity and its role in detoxification processes .

Eigenschaften

Molekularformel |

C6H9KO8 |

|---|---|

Molekulargewicht |

248.23 g/mol |

IUPAC-Name |

potassium;(2S,3S,4S,5R)-2,3,4,5,6-pentahydroxy-6-oxohexanoate |

InChI |

InChI=1S/C6H10O8.K/c7-1(3(9)5(11)12)2(8)4(10)6(13)14;/h1-4,7-10H,(H,11,12)(H,13,14);/q;+1/p-1/t1-,2-,3-,4+;/m0./s1 |

InChI-Schlüssel |

UBYZGUWQNIEQMH-SBBOJQDXSA-M |

Isomerische SMILES |

[C@H]([C@@H]([C@@H](C(=O)[O-])O)O)([C@H](C(=O)O)O)O.[K+] |

Kanonische SMILES |

C(C(C(C(=O)[O-])O)O)(C(C(=O)O)O)O.[K+] |

Physikalische Beschreibung |

White to off-white powder; [GFS Chemicals MSDS] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Methoxypyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8767047.png)

![1H-Pyrrolo[2,3-b]pyridine-1-carboxamide, 5-bromo-N,N-dimethyl-3-(5-oxazolyl)-](/img/structure/B8767116.png)

![4-Chloro-7-(3-methyloxetan-3-YL)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B8767141.png)